
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester is a chemical compound commonly referred to as NOB-ester. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Scientific Research Applications
NOB-ester has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of NOB-ester is in the field of photochemistry. NOB-ester has been shown to exhibit unique photochemical properties that make it an ideal candidate for use in photoresponsive materials and devices.
In addition to photochemistry, NOB-ester has also been studied for its potential applications in drug delivery systems. The unique properties of NOB-ester make it an ideal candidate for use in targeted drug delivery systems, where drugs can be released in response to specific stimuli such as light.
Mechanism of Action
The mechanism of action of NOB-ester is complex and not fully understood. However, it is believed that the photochemical properties of NOB-ester are due to the presence of a nitro group in the compound. When exposed to light, the nitro group undergoes a photochemical reaction that results in the release of the attached molecule.
Biochemical and Physiological Effects
NOB-ester has been shown to have minimal biochemical and physiological effects. However, studies have shown that NOB-ester can be toxic in high doses and should be handled with care in laboratory settings.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NOB-ester in laboratory experiments is its unique photochemical properties. This makes it an ideal candidate for use in photoresponsive materials and devices. However, one of the main limitations of using NOB-ester is its toxicity in high doses, which can make it difficult to work with in laboratory settings.
Future Directions
There are several future directions for the study of NOB-ester. One potential direction is the development of more efficient and cost-effective synthesis methods for NOB-ester. Another potential direction is the further exploration of NOB-ester's potential applications in drug delivery systems and photoresponsive materials. Additionally, the study of NOB-ester's mechanism of action could lead to a better understanding of the compound's unique properties and potential applications.
Synthesis Methods
The synthesis of NOB-ester involves the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of a catalyst such as pyridine. The resulting product is then treated with 2-acetoxy-2-methyl-1-propanol to yield NOB-ester. This synthesis method has been well-established and is widely used in the production of NOB-ester for scientific research purposes.
properties
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBYMHZCNFTRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700022 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester | |
CAS RN |
106685-67-0 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

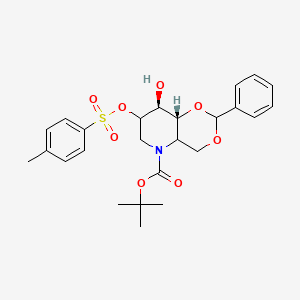
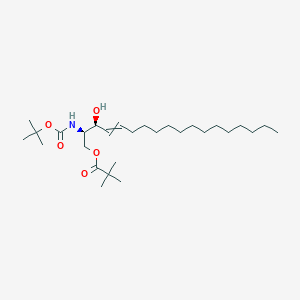
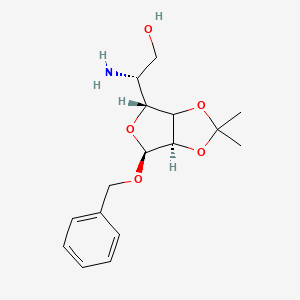
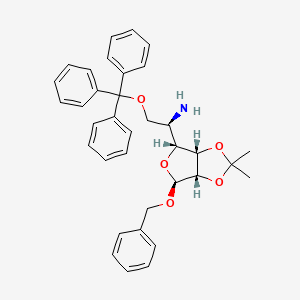
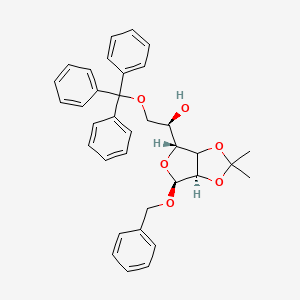
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)




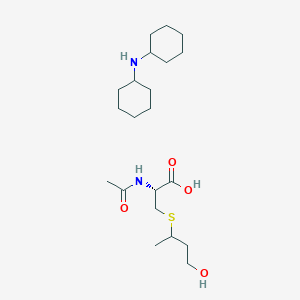

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)